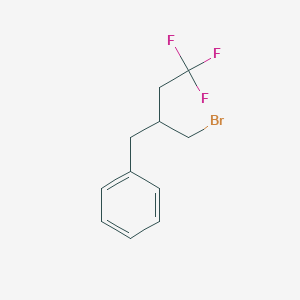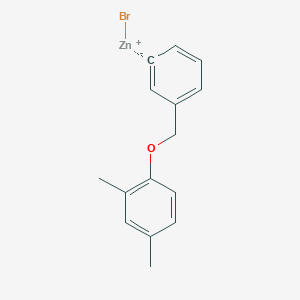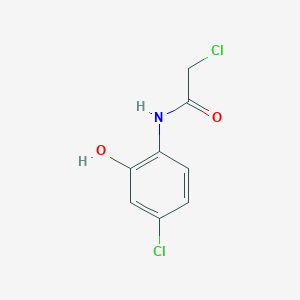![molecular formula C14H15N3O B14886716 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Methylation: The indole core is then methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Ether Formation: The hydroxyl group is introduced at the 6-position of the indole ring through a nucleophilic substitution reaction with an appropriate leaving group.
Amination: Finally, the ethylamine side chain is attached to the oxygen atom through an ether linkage using a suitable amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen and the ethylamine side chain.
Reduction: Reduction reactions can occur at the indole ring, leading to the formation of dihydroindole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the hydroxyl group and the ethylamine side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring and the ethylamine side chain.
Reduction: Dihydroindole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: A closely related compound with similar structural features but lacking the ethylamine side chain.
6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole: Another similar compound with a methoxy group at the 6-position instead of the ethylamine side chain.
Uniqueness
2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine is unique due to the presence of the ethylamine side chain, which imparts distinct chemical and biological properties. This side chain can enhance the compound’s solubility, reactivity, and potential interactions with biological targets.
Propiedades
Fórmula molecular |
C14H15N3O |
|---|---|
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
2-[(1-methyl-9H-pyrido[3,4-b]indol-6-yl)oxy]ethanamine |
InChI |
InChI=1S/C14H15N3O/c1-9-14-11(4-6-16-9)12-8-10(18-7-5-15)2-3-13(12)17-14/h2-4,6,8,17H,5,7,15H2,1H3 |
Clave InChI |
IPXRSOXVSVPJGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1NC3=C2C=C(C=C3)OCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


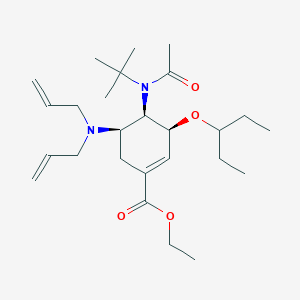
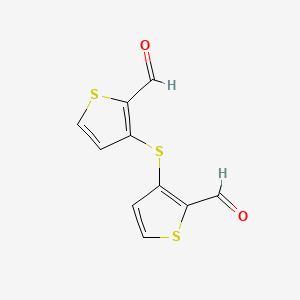
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
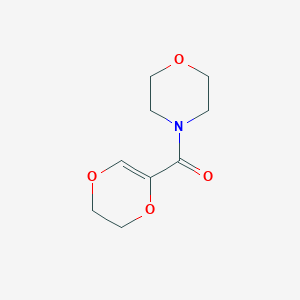
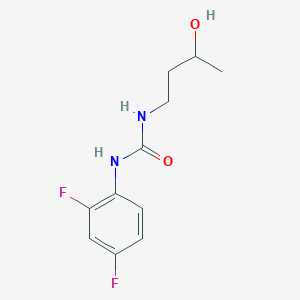
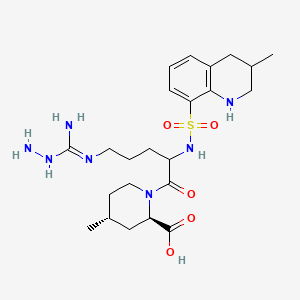
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
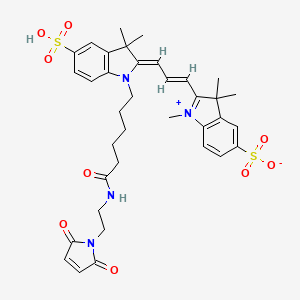
![Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
